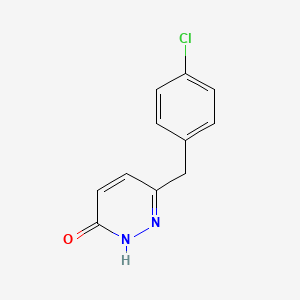

![molecular formula C10H14BrNOS B2744774 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol CAS No. 864389-17-3](/img/structure/B2744774.png)

1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

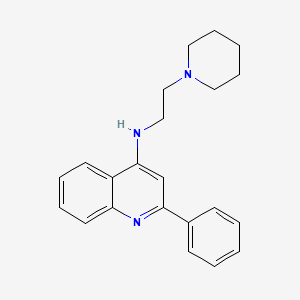

“1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol” is a chemical compound with a molecular weight of 261.19 . It is a powder at room temperature . The IUPAC name of this compound is 1-[(5-bromo-2-thienyl)methyl]piperazine .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The InChI code for “1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol” is 1S/C9H13BrN2S/c10-9-2-1-8(13-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2 . This code provides a unique representation of the molecular structure.Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

“1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol” is a powder at room temperature .科学的研究の応用

Modification of Nociception and Morphine Tolerance

The compound shows potential in the modification of nociception and the reversal of morphine tolerance, suggesting its utility in chronic pain management. A related study on a structurally analogous compound explored its role in antagonizing the action of nociceptin, potentially offering a new approach to enhancing opioid analgesia and reducing opioid tolerance (Zaratin et al., 2004).

Antimicrobial Activity

Research on piperidin-4-one oxime carbonates, which share a functional group similarity with the compound , demonstrated antimicrobial activity. This suggests the compound's potential in contributing to the development of new antimicrobial agents (Sivakumar et al., 2013).

Molecular Interaction Studies

Investigations into molecular interactions, such as those involving human serum albumin (HSA), offer insights into the pharmacokinetics and pharmacodynamics of related compounds. This could inform the design of drugs with improved efficacy and safety profiles (Alagar Yadav et al., 2018).

Chemical Synthesis and Drug Development

The synthesis and characterization of novel compounds with the piperidine moiety are crucial for the development of drugs targeting specific receptors, such as cannabinoid receptors. Such research contributes to understanding the structural requirements for receptor binding and activity, paving the way for the development of new therapeutics (Lan et al., 1999).

Exploring Mechanisms of Action

Studies exploring the mechanisms of action of compounds like 1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol are essential for identifying novel drug targets. For example, research on related compounds demonstrates their potential in modulating AMPA receptor-gated currents, which could have implications for treating neurological disorders (Arai et al., 1994).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

将来の方向性

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published . This suggests that there is ongoing research in this field, and we can expect more advancements in the future.

特性

IUPAC Name |

1-[(5-bromothiophen-2-yl)methyl]piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNOS/c11-10-4-3-9(14-10)7-12-5-1-2-8(13)6-12/h3-4,8,13H,1-2,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSSPVKIHXVLFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(S2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B2744696.png)

![Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2744697.png)

![4-butyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2744700.png)

![Ethyl 2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2744702.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide](/img/structure/B2744705.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2744711.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide](/img/structure/B2744714.png)